REACTION_SMILES
|
[K:1][C:2]#[N:3].[N+:4]12=[C:8]([CH2:7][CH2:6][CH2:5]1)[CH2:9][CH2:10][CH2:11]2.[OH2:12]>>[C:2](#[N:3])[C:8]12[N:4]([CH2:5][CH2:6][CH2:7]1)[CH2:11][CH2:10][CH2:9]2
|
Name
|
|
Type
|
product
|
Smiles
|
N#CC12CCCN1CCC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |